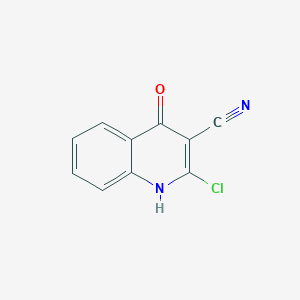
2-Chloro-4-hydroxyquinoline-3-carbonitrile
説明
“2-Chloro-4-hydroxyquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H5ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential pharmacological properties . The synthesis of related compounds often involves condensation reactions . For instance, halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives were prepared through interactions of various 8-hydroxyquinolines with α-cyanocinnamonitriles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . The compound has a chlorine atom at the 2nd position, a hydroxy group at the 4th position, and a carbonitrile group at the 3rd position .
科学的研究の応用
Synthesis and Derivatives
2-Chloro-4-hydroxyquinoline-3-carbonitrile serves as a precursor in the synthesis of various chemical compounds. For instance, it can react with hydrazine hydrate, hydroxylamine, and anthranilic acid to form pyrazolo, isoxazolo, and pyridoquinazoline derivatives, respectively (Yassin, 2009). Additionally, a comprehensive review has been conducted on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, highlighting their use in producing biologically active compounds (Mekheimer et al., 2019).
Corrosion Inhibition
Novel quinoline derivatives, including variants of this compound, have been studied for their corrosion inhibition properties. Computational studies suggest these compounds are effective in inhibiting iron corrosion, with simulations providing insights into their molecular interactions (Erdoğan et al., 2017). Electrochemical and surface analysis techniques have further corroborated the efficiency of these derivatives in corrosion inhibition (Singh et al., 2016).
Antitumor Activities
Certain derivatives of this compound have been synthesized and evaluated for their antitumor activities. Studies have shown that specific derivatives inhibit the growth of various cancer cell lines, indicating their potential as antitumor agents (El-Agrody et al., 2012). Moreover, new pyran derivatives based on 8-hydroxyquinoline, including those derived from this compound, have shown potential antibacterial activity against several Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).
Optoelectronic and Nonlinear Properties
Hydroquinoline derivatives, including this compound, have been explored for their optoelectronic, nonlinear, and charge transport properties using density functional theory (DFT). These compounds have shown potential as efficient multifunctional materials due to their structural and electronic properties (Irfan et al., 2020).
Photocatalysis and Photochemistry
This compound has been used in photochemical studies, such as in the synthesis of 6-alkoxy-2-cyanoquinolines via photolysis. This process involves the reaction of the compound under specific light conditions, indicating its role in photochemical transformations (Kaneko et al., 1974).
Corrosion Inhibition Mechanism Study
The study of 2-amino-4-arylquinoline-3-carbonitriles, derivatives of this compound, has contributed to understanding the mechanism of corrosion inhibition in mild steel. The research integrates experimental methods and quantum chemical calculations to explore the inhibition efficiency and mechanism (Verma et al., 2015).
Benzophenone-Sensitized Reactions
Benzophenone-sensitization of this compound derivatives has been studied, demonstrating their reactivity in the formation of various compounds through a benzophenone-mediated photochemical process (HataNorisuke & OhtsukaRyoichi, 1975).
Safety and Hazards
将来の方向性
Quinoline derivatives, including “2-Chloro-4-hydroxyquinoline-3-carbonitrile”, have potential therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the development of more potent quinolinyl-pyrazoles for the treatment of various health threats .
特性
IUPAC Name |
2-chloro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-7(5-12)9(14)6-3-1-2-4-8(6)13-10/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZYQEHBNUYCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



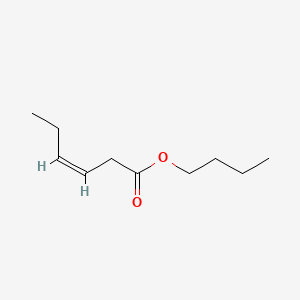
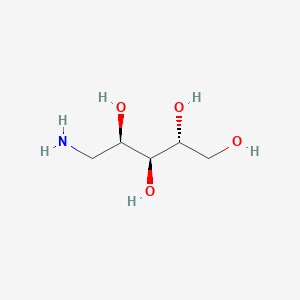
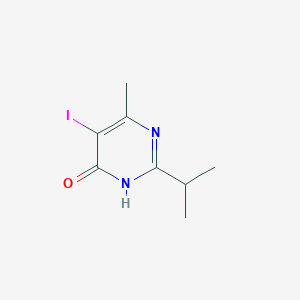

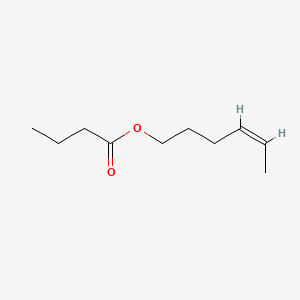
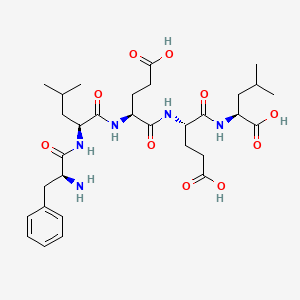
![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)
![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)
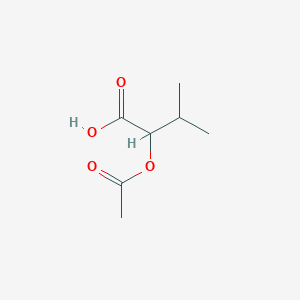
![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)
![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)


